molecular formula C10H16O B1215196 (-)-trans-Carveol CAS No. 2102-58-1

(-)-trans-Carveol

Cat. No.: B1215196
CAS No.: 2102-58-1
M. Wt: 152.23 g/mol
InChI Key: BAVONGHXFVOKBV-UHFFFAOYSA-N
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Description

(-)-trans-Carveol: is a naturally occurring monoterpenoid alcohol found in essential oils of various plants, particularly in spearmint and caraway. It is known for its pleasant minty aroma and is widely used in the flavor and fragrance industry. The compound has a molecular formula of C₁₀H₁₆O and exists as a colorless liquid at room temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

(-)-trans-Carveol: can be synthesized through several methods. One common synthetic route involves the reduction of carvone , a related monoterpenoid ketone. This reduction can be achieved using sodium borohydride or lithium aluminum hydride as reducing agents under mild conditions. Another method involves the isomerization of limonene oxide in the presence of an acid catalyst, such as sulfuric acid .

Industrial Production Methods

Industrial production of This compound typically involves the extraction of essential oils from plants like spearmint and caraway, followed by fractional distillation to isolate the compound. Advanced techniques such as supercritical fluid extraction and steam distillation are also employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(-)-trans-Carveol: undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to using oxidizing agents like or .

    Reduction: Further reduction of can yield .

    Substitution: It can participate in substitution reactions, such as the formation of when reacted with acyl chlorides in the presence of a base.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Acyl chlorides in the presence of pyridine or triethylamine.

Major Products Formed

    Carvone: Formed through oxidation.

    Dihydrocarveol: Formed through reduction.

    Carveol esters: Formed through substitution reactions with acyl chlorides.

Scientific Research Applications

(-)-trans-Carveol: has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the flavor and fragrance industry for its minty aroma and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (-)-trans-Carveol involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

    Analgesic Properties: It modulates pain perception by interacting with specific receptors in the nervous system.

Comparison with Similar Compounds

(-)-trans-Carveol: is similar to other monoterpenoid alcohols such as menthol , borneol , and geraniol . it is unique due to its specific stereochemistry and distinct minty aroma. Here is a comparison with similar compounds:

Compound Molecular Formula Aroma Unique Feature
This compound C₁₀H₁₆O Minty Specific stereochemistry
Menthol C₁₀H₂₀O Minty Cooling sensation
Borneol C₁₀H₁₈O Camphor-like Solid at room temperature
Geraniol C₁₀H₁₈O Floral Used in rose oil and perfumes

This compound: stands out due to its unique combination of properties, making it valuable in various applications.

Properties

IUPAC Name

2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ol
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InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-11H,1,5-6H2,2-3H3
Source PubChem
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InChI Key

BAVONGHXFVOKBV-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1O)C(=C)C
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Molecular Formula

C10H16O
Record name CARVEOL
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DSSTOX Substance ID

DTXSID3024736
Record name Carveol
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Molecular Weight

152.23 g/mol
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Physical Description

Carveol is a clear colorless liquid. Insoluble in water., colourless to pale yellow liquid with a spearminty odour
Record name CARVEOL
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Record name Carveol
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/349/
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Boiling Point

439 to 441 °F at 751 mmHg (NTP, 1992), 226.00 to 227.00 °C. @ 751.00 mm Hg
Record name CARVEOL
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Record name Carveol
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Solubility

Insoluble (NTP, 1992), soluble in alcohol, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name CARVEOL
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Record name Carveol
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Density

1.496 (NTP, 1992) - Denser than water; will sink, 0.947-0.953
Record name CARVEOL
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CAS No.

99-48-9, 2102-58-1
Record name CARVEOL
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Record name Carveol
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Record name Carveol
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Record name CARVEOL
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Record name 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-
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Record name Carveol
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Record name p-mentha-1(6),8-dien-2-ol
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Record name (1S-trans)-2-methyl-5-(1-methylvinyl)cyclohex-2-en-1-ol
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Record name Carveol
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Melting Point

208 °F (NTP, 1992)
Record name CARVEOL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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